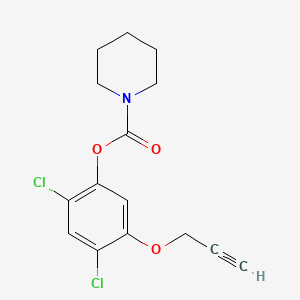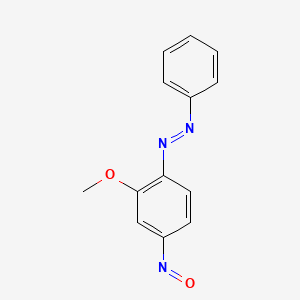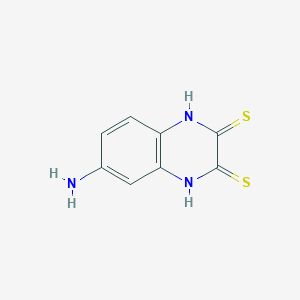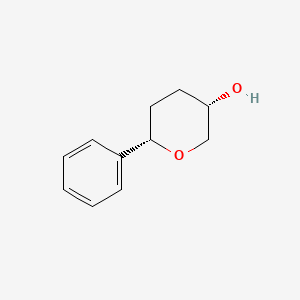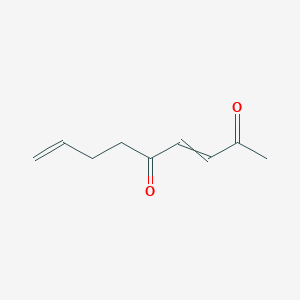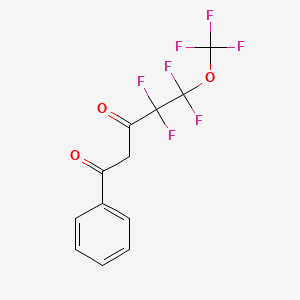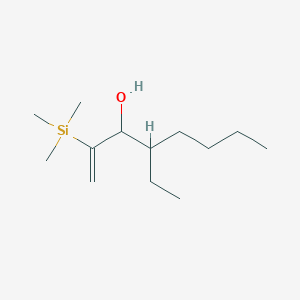![molecular formula C18H19N3O4 B14416099 4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline CAS No. 82410-01-3](/img/structure/B14416099.png)
4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline is an organic compound characterized by the presence of a dinitrophenyl group attached to an ethenyl chain, which is further connected to a diethylaniline moiety. This compound is notable for its applications in various fields, including chemistry and industry, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate. This intermediate is then subjected to further reactions to introduce the ethenyl and diethylaniline groups. The reaction conditions often include the use of solvents like methanol and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction and substituted derivatives from nucleophilic substitution.
Scientific Research Applications
4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of aldehydes and ketones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline involves its interaction with molecular targets through nucleophilic addition-elimination reactions. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This mechanism is particularly relevant in its use as a reagent for detecting carbonyl compounds .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting aldehydes and ketones.
1-(2,4-Dinitrophenyl)-2-[(E)-2,4,5-trimethoxy-benzylidene]hydrazine: Another similar compound with a trimethoxy group instead of the diethylaniline moiety.
Uniqueness
4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications in various fields. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
82410-01-3 |
|---|---|
Molecular Formula |
C18H19N3O4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C18H19N3O4/c1-3-19(4-2)16-10-6-14(7-11-16)5-8-15-9-12-17(20(22)23)13-18(15)21(24)25/h5-13H,3-4H2,1-2H3 |
InChI Key |
MCOCTGRJUNQZHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


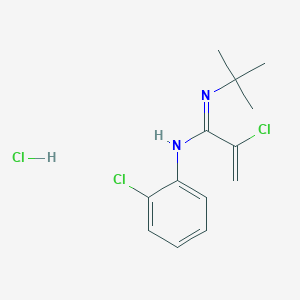

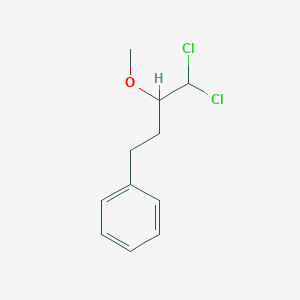
![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)
